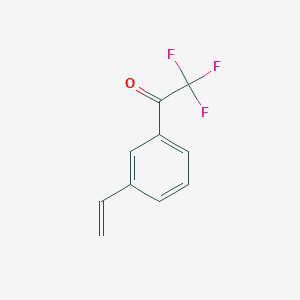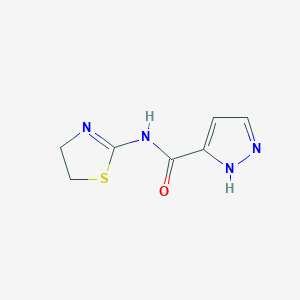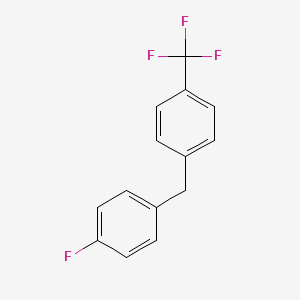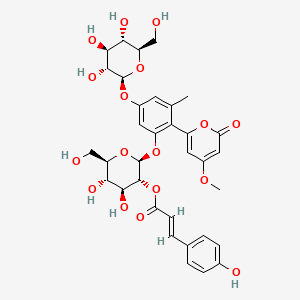
1-(4-Bromo-3-ethenylphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-vinylphenyl)naphthalene is an organic compound with the molecular formula C18H13Br and a molecular weight of 309.21 g/mol . It is a liquid at room temperature and is typically stored in a refrigerator under an inert atmosphere and dark conditions to maintain its stability . This compound is primarily used for laboratory purposes and is not intended for use in pharmaceuticals, cosmetics, or food additives .
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-vinylphenyl)naphthalene involves several steps, typically starting with the bromination of naphthalene. The bromination reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 1-bromonaphthalene . The next step involves the vinylation of the brominated product. This can be achieved through a Heck reaction, where 1-bromonaphthalene is reacted with a vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-120°C and an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
1-(4-Bromo-3-vinylphenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form nitriles.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using hydrogenation reactions to form the corresponding ethyl derivative.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromo-3-vinylphenyl)naphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-vinylphenyl)naphthalene involves its interaction with various molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophiles, while the bromine atom can participate in halogen bonding . These interactions can affect the compound’s reactivity and its ability to participate in different chemical reactions .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-vinylphenyl)naphthalene can be compared to other similar compounds, such as:
1-Bromonaphthalene: This compound is similar in structure but lacks the vinyl group, making it less reactive in certain types of reactions.
2-Bromonaphthalene: Another isomer of bromonaphthalene, differing in the position of the bromine atom, which affects its re
Propriétés
Formule moléculaire |
C18H13Br |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1-(4-bromo-3-ethenylphenyl)naphthalene |
InChI |
InChI=1S/C18H13Br/c1-2-13-12-15(10-11-18(13)19)17-9-5-7-14-6-3-4-8-16(14)17/h2-12H,1H2 |
Clé InChI |
HEGBAXFHUCYMTG-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)

![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)


![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)



